Clostebol acetate

Description

Properties

IUPAC Name |

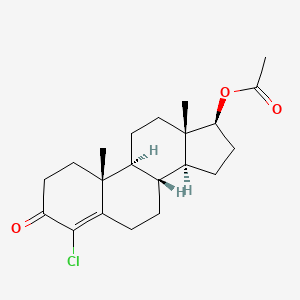

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGMEFJSKQEBTO-KUJXMBTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234702 | |

| Record name | Clostebol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-19-6 | |

| Record name | (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clostebol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clostebol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clostebol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSTEBOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780ZZX4P14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Clostebol Acetate: Chemical Structure, Properties, and Analysis

Introduction

Clostebol (B1669245) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of the natural hormone testosterone (B1683101).[1][2] Specifically, it is the 4-chloro derivative of testosterone, a modification that significantly influences its metabolic fate and pharmacological activity.[1][3] The addition of a chlorine atom at the 4-position prevents its conversion to dihydrotestosterone (B1667394) (DHT) and also renders it incapable of aromatization into estrogen.[1][3] Clostebol acetate is an ester prodrug of clostebol, meaning it is hydrolyzed in the body to release the active compound, clostebol.[2][3] While it has been explored for therapeutic applications in dermatology and ophthalmology, its anabolic properties have also led to its misuse as a performance-enhancing drug in sports, and it is a prohibited substance by the World Anti-Doping Agency (WADA).[4][5] This guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its synthesis and detection.

Chemical Structure and Properties

This compound, systematically known as [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, is a steroid ester.[2][6] The fundamental structure is a four-ring steroid backbone, characteristic of androgens.[7]

The absolute configuration of the chiral centers has been established as 8R, 9S, 10R, 13S, 14S, and 17S.[5] Crystallographic studies have shown that in the solid state, rings B and C of the steroid system adopt chair conformations, ring A has a half-chair conformation, and ring D is in a C13 envelope conformation.[5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉ClO₃ | [2] |

| Molecular Weight | 364.91 g/mol | [8] |

| CAS Number | 855-19-6 | [2] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [2] |

| Melting Point | 228-230 °C | [9] |

| Solubility | Soluble in DMSO | [7] |

| Appearance | White to light yellow crystalline powder | [6] |

Pharmacological Profile

Mechanism of Action

This compound exerts its biological effects by acting as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][10] As a prodrug, this compound is first hydrolyzed to clostebol, which then binds to the AR in target tissues such as muscle and bone.[2][10]

The binding of clostebol to the AR, which in its inactive state resides in the cytoplasm complexed with heat shock proteins (HSPs), induces a conformational change.[6][11] This leads to the dissociation of HSPs, followed by dimerization of the receptor-ligand complex.[11] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[9][11] This binding initiates the transcription of genes responsible for protein synthesis, leading to the anabolic effects of the steroid, such as increased muscle mass and strength.[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from testosterone or its derivatives through chlorination and subsequent esterification.[6] A common method involves the direct acetylation of 4-chlorotestosterone.[9]

Protocol: Acetylation of 4-Chlorotestosterone [9]

-

Reactants:

-

4-Chlorotestosterone (1 g)

-

Acetic anhydride (B1165640) (1 ml)

-

Pyridine (B92270) (5 ml)

-

-

Procedure:

-

Dissolve 1 g of 4-chlorotestosterone in 5 ml of pyridine in a suitable reaction vessel.

-

Add 1 ml of acetic anhydride to the solution.

-

Allow the reaction mixture to stand at room temperature for 16 hours.

-

After the incubation period, add ice to the solution to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a chloroform-ethanol mixture to yield pure 4-chlorotestosterone acetate.

-

The expected melting point of the purified product is 228°-230°C.

-

Detection and Quantification in Biological Matrices

The detection of this compound misuse, particularly in sports, relies on identifying its metabolites in urine. The parent compound is typically not found in urine; therefore, analytical methods target its metabolic products.[2][12] The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

A crucial step in the analytical procedure is the enzymatic hydrolysis of conjugated metabolites (glucuronides and sulfates) to their free forms, which are more amenable to extraction and chromatographic analysis.[2][10][12]

Protocol: GC-MS Analysis of Clostebol Metabolites in Urine [1]

-

Sample Preparation:

-

To 2 ml of urine, add 750 µl of phosphate (B84403) buffer (0.8 M, pH 7).

-

Add 50 µl of β-glucuronidase from E. coli and an internal standard (e.g., 17α-methyltestosterone).

-

Incubate the mixture for 1 hour at 55°C to hydrolyze the steroid conjugates.

-

Alkalinize the sample by adding 0.5 ml of carbonate/bicarbonate buffer (20% w/w).

-

Perform liquid-liquid extraction with 5 ml of tert-butyl methyl ether (TBME) by shaking for 5 minutes.

-

Centrifuge the sample and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dry residue, add 50 µl of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol; 1000:2:6 v/w/v) to form trimethylsilyl (B98337) (TMS) derivatives.

-

Incubate at 70°C for 30 minutes.

-

-

GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph: Use a capillary column such as an HP1MS (17 m, 0.2 mm i.d., 0.11 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 0.8 ml/min.

-

Injection: Inject 2 µl of the derivatized extract in split mode (e.g., 1:20).

-

Oven Temperature Program:

-

Initial temperature of 188°C for 2.5 min.

-

Ramp at 3°C/min to 211°C, hold for 2 min.

-

Ramp at 10°C/min to 238°C.

-

Ramp at 40°C/min to 320°C, hold for 3.2 min.

-

-

Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode, selecting specific precursor-product ion transitions for the target metabolites.

-

Conclusion

This compound is a synthetic steroid with a well-defined chemical structure and a mechanism of action centered on the androgen receptor. Its unique 4-chloro substitution provides it with distinct metabolic and pharmacological properties, notably preventing conversion to DHT and estrogen, which can reduce certain androgenic and estrogenic side effects. The technical protocols for its synthesis and, more critically, its detection in biological fluids are well-established, relying on sophisticated chromatographic and mass spectrometric techniques. This in-depth understanding is crucial for both its potential therapeutic applications and for the effective monitoring and control of its misuse in sports and other contexts.

References

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the complete enzymatic hydrolysis of steroid conjugates in urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107814824B - Preparation method of tetraene acetate - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Chlorotestosterone acetate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]

- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Clostebol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone (B1683101) acetate.[1][2] This modification enhances its anabolic properties while reducing androgenic effects by preventing conversion to dihydrotestosterone (B1667394) (DHT) and estrogen.[1][3] Primarily formulated for topical applications in dermatology and ophthalmology, it has also been illicitly used as a performance-enhancing drug in sports and for growth promotion in livestock.[4][5][6] This guide provides a detailed overview of the synthesis pathways, experimental protocols for characterization, and key analytical data for Clostebol acetate.

Synthesis of this compound

The synthesis of this compound ((8R,9S,10R,13S,14S,17S)-4-chloro-3-oxoandrost-4-en-17-yl acetate) primarily starts from testosterone acetate.[3][5] Two main synthetic routes have been established: direct chlorination and a two-step process involving epoxidation followed by chlorination.[3][4][7]

Synthetic Pathways

Route 1: Direct Chlorination This approach involves the direct electrophilic addition of a chlorinating agent to the double bond at the 4-position of the testosterone acetate steroid ring.[3]

-

Starting Material: Testosterone Acetate

-

Key Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂).[3]

-

Solvents: Inert solvents like dichloromethane, chloroform, or carbon tetrachloride are typically used.[3]

-

Conditions: The reaction is generally conducted at controlled temperatures, often between 0–25°C, to prevent side reactions like over-chlorination.[3]

Route 2: Epoxidation Followed by Chlorination This method involves a two-step process where an epoxide is first formed at the 4,5-position, which is then opened by a chloride ion source.[7][8]

-

Step 1: Epoxidation: Testosterone acetate is treated with an epoxidizing agent to form 4β,5-epoxy-androstane-17β-ol-3-one acetate.

-

Step 2: Chlorination: The epoxide intermediate, dissolved in a solvent like chloroform, is treated with gaseous hydrogen chloride (HCl).[8] This leads to the stereoselective ring-opening of the epoxide, introducing the chlorine atom at the C4 position.[7]

Following the reaction, the crude product is typically purified by selective crystallization, often from methanol, to yield the final product.[3][5]

Synthesis Workflow Diagram

Caption: Synthetic routes for this compound.

Physicochemical Properties and Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [9] |

| Molecular Formula | C₂₁H₂₉ClO₃ | [3][10] |

| Molecular Weight | 364.9 g/mol | [3][11] |

| Melting Point | 228-231 °C | [2][8] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [7] |

Spectroscopic Characterization

Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and structure through fragmentation patterns.[10]

| Technique | Ion (m/z) | Description | Reference |

| GC-MS | 364.9 | Molecular Ion Peak [M]⁺ | [10] |

| GC-MS | 322 | Loss of the acetate group | [10] |

Infrared (IR) Spectroscopy IR spectroscopy identifies characteristic functional groups present in the molecule.[10]

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| 1735-1750 | C=O (Ester) | Carbonyl stretching vibration of the acetate group | [10] |

| ~300-1900 | Fingerprint Region | Complex vibrations characteristic of the steroid backbone | [10] |

X-ray Crystallography Single-crystal X-ray diffraction provides definitive structural elucidation and stereochemistry.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [12] |

| Space Group | P2₁2₁2₁ | [12] |

| R-factor | 0.038 | [5][12] |

| Conformation | Rings B/C: Chair; Ring A: Half-chair; Ring D: C13 envelope | [3][5] |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of this compound.[3]

| Parameter | Description | Reference |

| Method | Reverse Phase (RP-HPLC) | [13] |

| Stationary Phase | C18 or Newcrom R1 column | [13][14] |

| Mobile Phase | Acetonitrile (MeCN) and water with a modifier like phosphoric acid or formic acid (for MS compatibility) | [13][14] |

| Detection | UV | [10] |

| Purity Assay | Typically >98% | [2][3] |

Experimental Protocols

Protocol: Purity Determination by RP-HPLC

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.[13]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at an appropriate wavelength.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol: Identification by GC-MS

This protocol is adapted from methods used in doping control for identifying metabolites, which are also applicable to the parent compound.[15][16]

-

Sample Preparation & Derivatization:

-

Dissolve a small amount of the sample in a suitable solvent.

-

For GC-MS analysis of steroids, derivatization is often required to improve volatility and thermal stability. A common method is silylation.

-

Evaporate the solvent and add a silylating agent mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol).[16]

-

Heat the mixture (e.g., at 60°C for 20 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.[16]

-

-

GC-MS Conditions:

-

GC Column: HP-1MS methyl-fused silica (B1680970) capillary column (or similar, e.g., 17 m, 0.2 mm i.d., 0.11 µm film thickness).[15]

-

Carrier Gas: Helium at a constant flow (e.g., 0.8-1.0 mL/min).[15]

-

Injector: Split mode (e.g., 1:10 or 1:20), temperature at 280°C.[15][16]

-

Oven Program: Initial temperature of 188°C for 2.5 min, ramp at 3°C/min to 211°C, hold for 2 min, ramp at 10°C/min to 238°C, then ramp at 40°C/min to 320°C and hold.[15]

-

MS Detector: Electron Ionization (EI) at 70 eV.[16]

-

Scan Range: m/z 50-650.

-

-

Analysis: The resulting mass spectrum is compared with reference spectra to confirm the identity of the compound based on its retention time and fragmentation pattern.

Mechanism of Action and Metabolism

Signaling Pathway

This compound acts as a prodrug; it is first hydrolyzed to its active form, Clostebol (4-chlorotestosterone).[7] Clostebol then binds to the androgen receptor (AR) in target tissues like muscle and bone.[3][17] This hormone-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[3] This binding modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent anabolic effects.[3][17] The 4-chloro group prevents aromatization to estrogen and reduces conversion to DHT, thus lowering estrogenic and certain androgenic side effects.[1][3]

Caption: Mechanism of action for this compound.

Metabolic Pathway

In the body, this compound is first hydrolyzed to active Clostebol.[7] Clostebol then undergoes extensive Phase I and Phase II metabolism.[4][18]

-

Phase I Metabolism: Involves reduction and oxidation reactions, primarily by cytochrome P450 enzymes.[4][18] The major urinary metabolite used for detection in anti-doping tests is 4-chloro-androst-4-en-3α-ol-17-one (M1).[15][19]

-

Phase II Metabolism: The metabolites from Phase I are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion through urine.[7][19] Glucuronide conjugates are the primary form of excreted metabolites.[3][15]

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. This compound | 855-19-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 855-19-6 | Benchchem [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]

- 7. Buy this compound (EVT-263925) | 855-19-6 [evitachem.com]

- 8. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]

- 9. This compound | CAS 855-19-6 | LGC Standards [lgcstandards.com]

- 10. Buy this compound | 855-19-6 | >98% [smolecule.com]

- 11. This compound | C21H29ClO3 | CID 13327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 16. dshs-koeln.de [dshs-koeln.de]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clostebol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, has been a subject of interest for its anabolic properties with reportedly reduced androgenic effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of clostebol acetate, focusing on its molecular interactions with the androgen receptor, its influence on myogenic gene expression, its impact on protein synthesis, and its metabolic fate in in vitro systems. This document is intended to serve as a detailed resource, presenting quantitative data where available, outlining experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action for this compound, like other AAS, is its function as an agonist for the androgen receptor (AR), a ligand-activated transcription factor. Upon entering the cell, the acetate ester of clostebol is rapidly hydrolyzed to its active form, clostebol (4-chlorotestosterone). Clostebol then binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the anabolic effects associated with the compound.[1][2]

Signaling Pathway of this compound

References

The Pharmacokinetics and Metabolism of Clostebol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1][2][3] This structural modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, thus altering its metabolic profile and activity.[3][4] While it has therapeutic applications in dermatology and ophthalmology, its primary recognition comes from its misuse in sports, leading to extensive research on its detection and metabolism.[5][6] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of clostebol acetate, focusing on quantitative data, experimental methodologies, and metabolic pathways to support research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by its route of administration, primarily oral and transdermal. The esterification at the 17-position enhances its oral bioavailability by protecting it from extensive first-pass metabolism.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Description | References |

| Absorption | Readily absorbed after oral and transdermal administration. Transdermal application of creams or sprays can lead to systemic absorption and detectable levels of metabolites in urine.[1][5][7][8] Accidental exposure through skin contact or sexual intercourse has also been shown to result in detectable urine concentrations.[1][9][10][11] | [1][5][7][8][9][10][11] |

| Distribution | Like other anabolic steroids, clostebol is expected to be highly protein-bound in plasma, transported by sex-hormone binding globulin (SHBG). | [12] |

| Metabolism | Undergoes extensive Phase I and Phase II metabolism in the liver.[13] Phase I reactions include reduction and oxidation, while Phase II involves conjugation with glucuronic acid and sulfate (B86663).[1][13] The metabolic pathway is influenced by the administration route. | [1][5][13] |

| Excretion | Metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[1][5] Less than 5% of metabolites are excreted unconjugated.[14] | [1][5][14] |

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data from pharmacokinetic studies. It is important to note that concentrations can vary significantly based on dosage, administration route, and individual metabolism.

| Parameter | Value | Condition | Reference |

| Urinary Concentration of M1 (4-chloro-androst-4-en-3α-ol-17-one) | ~1 ng/mL - 20 ng/mL | After transdermal application of 5 mg this compound. Cmax of 20 ng/mL at 15h for the person applying the cream. | [5] |

| Urinary Concentration of M1 | 0.9 - 3.5 µg/L | After exposure through sexual intercourse with a partner using intravaginal this compound. | [9] |

| Urinary Concentration of M1 | Peak of 22 µg/L | After direct topical application to the penis. | [9] |

| Detection Window | Up to 146 hours | For the main metabolite (M1) after transdermal application. | [5] |

| Detection Window for Sulfate Metabolite | Up to 25 days | A specific sulfate metabolite detected in a Chinese male volunteer. | [8] |

| Hair Concentration | 52 pg/mg | In a 0-1 cm hair segment corresponding to the period of exposure. | [1] |

Metabolism of this compound

This compound is extensively metabolized, with the resulting metabolites offering a way to detect its use. The metabolic profile differs between oral and transdermal administration.

Metabolic Pathways

The metabolism of this compound involves both Phase I and Phase II biotransformations.

Caption: General metabolic pathway of this compound.

Key Metabolites

Ten major metabolites (M1-M10) have been identified, primarily after oral administration.[15][16] After transdermal application, a smaller subset of these metabolites is typically detected (M1-M4 and M9).[15][16]

-

M1 (4-chloro-androst-4-en-3α-ol-17-one): This is the main and most commonly screened for metabolite.[1][5][15]

-

M2-M4: These are also excreted mainly as glucuronides.[1][5]

-

M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one): This metabolite is predominantly excreted as a sulfate.[1][5]

The ratio of different metabolites, such as M4 to M1, has been investigated as a potential marker to distinguish between oral and transdermal administration.[6][15][16]

Experimental Protocols

The analysis of this compound and its metabolites in biological samples, particularly urine, involves a multi-step process.

Urine Sample Preparation and Analysis Workflow

Caption: Standard workflow for urinary analysis of Clostebol metabolites.

Detailed Methodologies

1. Sample Preparation (Urine):

-

To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7).[5]

-

Add 50 µL of β-glucuronidase from E. coli and an internal standard.[5]

-

Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.[5]

2. Extraction:

-

Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer (20% w/w).[5]

-

Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.[5]

-

Centrifuge and separate the organic layer.

3. Derivatization (for GC-MS analysis):

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide/2-mercaptoethanol catalyst.[10]

-

Heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]

4. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common method for the detection of the TMS-derivatized metabolites.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the direct analysis of Phase II metabolites (sulfates and glucuronides) without derivatization and offers high sensitivity.[5][8]

5. Hair Analysis:

-

Hair samples are washed to remove external contamination.

-

The hair is then pulverized or finely cut.

-

Extraction is typically performed with methanol.[1]

-

The extract is then analyzed by LC-MS/MS for the presence of the parent compound (this compound) and its metabolites.[1]

Signaling Pathway and Mechanism of Action

This compound, as an anabolic steroid, exerts its effects by interacting with androgen receptors.

Caption: Mechanism of action of Clostebol via androgen receptor activation.

The binding of clostebol to androgen receptors in target tissues like muscle and bone initiates a cascade of cellular events.[13][17] This leads to the activation of specific genes responsible for increased protein synthesis and nitrogen retention, which are the basis for its anabolic effects.[13] It also influences erythropoiesis, leading to an increase in red blood cell production.[13]

Conclusion

The pharmacokinetics and metabolism of this compound are well-characterized, with distinct profiles depending on the route of administration. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and metabolic pathways. A thorough understanding of these aspects is crucial for researchers in drug development and for scientists in anti-doping laboratories to accurately detect and interpret findings related to this compound exposure. Further research focusing on the inter-individual and inter-ethnic variability in metabolism could provide deeper insights and help in refining detection strategies.[8][15]

References

- 1. frontiersin.org [frontiersin.org]

- 2. antidopingdatabase.com [antidopingdatabase.com]

- 3. Clostebol - Wikipedia [en.wikipedia.org]

- 4. muscleandbrawn.com [muscleandbrawn.com]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. wada-ama.org [wada-ama.org]

- 7. Clostebol and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drugs in sport 4 [coachsci.sdsu.edu]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound (PIM 900) [inchem.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is this compound used for? [synapse.patsnap.com]

An In-depth Technical Guide to Clostebol Acetate (CAS Number: 855-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), is identified by the CAS number 855-19-6. As a prodrug of clostebol (4-chlorotestosterone), it is designed to maximize anabolic effects while minimizing androgenic properties. This is achieved through a key structural modification: the introduction of a chlorine atom at the 4-position of the steroid nucleus. This alteration prevents its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogen, thereby reducing certain androgenic and estrogenic side effects. This technical guide provides a comprehensive overview of clostebol acetate, including its physicochemical properties, mechanism of action, metabolic fate, and detailed protocols for its synthesis and analytical detection. The information presented is intended for researchers, scientists, and professionals involved in drug development and analysis.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 855-19-6 |

| Molecular Formula | C₂₁H₂₉ClO₃ |

| Molecular Weight | 364.91 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-Chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

| Synonyms | 4-Chlorotestosterone acetate, 4-CLTA, Steranabol |

| Melting Point | 229 °C |

| Anabolic/Androgenic Ratio | 46:25 (relative to testosterone as 100:100) |

Mechanism of Action and Pharmacology

This compound is an esterified form of clostebol and acts as a prodrug. Following administration, it is hydrolyzed to release the active compound, clostebol.

Androgen Receptor Binding and Signaling

Clostebol exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells in tissues such as muscle and bone.[1][2] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the clostebol-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to an increase in protein synthesis, which is the basis of its anabolic effects.[1]

Figure 1: Simplified signaling pathway of Clostebol via the Androgen Receptor.

Pharmacological Effects

The primary pharmacological effects of this compound are:

-

Anabolic Effects: By promoting protein synthesis and nitrogen retention, this compound contributes to muscle growth and repair.[1] This makes it beneficial in clinical settings for treating conditions associated with muscle wasting.

-

Erythropoiesis Stimulation: Clostebol can stimulate the production of erythropoietin, a hormone that increases the production of red blood cells. This enhances oxygen delivery to tissues, which can improve endurance.

-

Reduced Androgenic and Estrogenic Activity: The 4-chloro modification significantly reduces the androgenic potential of the molecule and prevents its aromatization into estrogenic compounds. This minimizes side effects such as gynecomastia and water retention.

Pharmacokinetics and Metabolism

This compound is typically administered via intramuscular injection. As a prodrug, it is hydrolyzed in the body to release clostebol. The metabolism of clostebol primarily occurs in the liver and involves both Phase I and Phase II reactions.

The main metabolic pathways include:

-

Hydrolysis: The acetate ester is cleaved to yield the active steroid, clostebol.

-

Phase I Metabolism: The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one (M1).[3] Other metabolites are formed through oxidation and reduction reactions.

-

Phase II Metabolism: The metabolites undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in the urine.

Figure 2: Overview of the metabolic pathway of this compound.

Urinary Excretion of Metabolites:

The detection of clostebol metabolites in urine is a key aspect of anti-doping controls. The concentrations and detection times can vary based on the route of administration.

| Parameter | Oral Administration | Transdermal Administration |

| Dose | 40 mg this compound | 5 mg this compound |

| Cmax of M1 | Not specified | ~20 ng/mL |

| Time to Cmax of M1 | Not specified | ~15 hours |

| Detection Window of M1 | Up to 10 days | Up to 146 hours (in the applicator) |

Data compiled from excretion studies.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from testosterone acetate via direct chlorination at the C4 position.

Materials and Reagents:

-

Testosterone acetate

-

Chlorinating agent (e.g., N-chlorosuccinimide, thionyl chloride, or chlorine gas)

-

Solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)

-

Methanol (B129727) for recrystallization

Procedure:

-

Dissolve testosterone acetate in an appropriate solvent.

-

Under controlled temperature conditions (typically 0-25°C), add the chlorinating agent to the solution. The reaction proceeds via electrophilic addition to the Δ4 double bond.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.

-

Extract the product into an organic solvent and dry the organic layer.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by selective crystallization from methanol to yield colorless prisms.

-

Confirm the purity and identity of the final product using techniques such as HPLC, mass spectrometry, and NMR.

Figure 3: General workflow for the synthesis of this compound.

Analytical Detection in Urine by GC-MS/MS

This protocol describes a typical procedure for the detection and quantification of clostebol metabolites in urine samples.

Sample Preparation:

-

To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7), 50 µL of β-glucuronidase from E. coli, and an internal standard (e.g., 17α-methyltestosterone).

-

Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.

-

Alkalinize the sample by adding 0.5 mL of a carbonate/bicarbonate buffer.

-

Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.

-

Centrifuge the sample and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

For the analysis of sulfate conjugates, the aqueous phase can be further processed by solid-phase extraction and solvolysis.

-

Derivatize the dry residue by adding 50 µL of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol) and heating at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: HP1MS methyl-fused silica (B1680970) capillary column (or equivalent).

-

Injector: Split injection mode.

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the analytes of interest.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.

-

Figure 4: Workflow for the analysis of Clostebol metabolites in urine by GC-MS/MS.

Conclusion

This compound is a synthetically modified anabolic steroid with a distinct pharmacological profile characterized by enhanced anabolic and reduced androgenic and estrogenic properties. Its mechanism of action follows the classical pathway of androgen receptor activation, leading to increased protein synthesis. The metabolic pathways are well-characterized, with the identification of specific urinary metabolites that are crucial for doping control analysis. The provided experimental protocols for synthesis and analytical detection offer a framework for researchers in the field. Further research to quantify the binding affinity of clostebol to the androgen receptor and to obtain more detailed in vivo pharmacokinetic and pharmacodynamic data would provide a more complete understanding of this compound.

References

Clostebol Acetate: An In-Depth Analysis of its Anabolic and Androgenic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol acetate (B1210297), a synthetic derivative of testosterone (B1683101), is an anabolic-androgenic steroid (AAS) engineered to exhibit a favorable dissociation between its anabolic and androgenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of Clostebol acetate, with a focus on its anabolic versus androgenic effects. While qualitative data suggests a preferential anabolic profile, a notable scarcity of quantitative data in the public domain necessitates a reliance on the established principles of AAS pharmacology and standardized assessment methodologies. This document details the mechanism of action of this compound, outlines the standard experimental protocols for evaluating its bioactivity, and visually represents its theoretical signaling pathways and the workflows for its assessment.

Introduction

This compound, also known as 4-chlorotestosterone acetate, is a structurally modified analog of testosterone.[1][2] The introduction of a chlorine atom at the 4-position of the steroid nucleus is a key modification designed to enhance its anabolic (muscle-building) properties while minimizing its androgenic (masculinizing) effects.[1][3] This alteration also prevents the aromatization of the molecule into estrogenic compounds, thereby eliminating a class of side effects associated with other AAS.[4][5] this compound has been used clinically for its anabolic properties in various therapeutic contexts.[4][6]

Mechanism of Action

Like other AAS, the biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][6] The proposed mechanism of action follows a series of steps:

-

Administration and Distribution: this compound is typically administered via intramuscular injection, from where it is slowly released into the bloodstream.[4]

-

Binding to Androgen Receptor: In target tissues, such as skeletal muscle and bone, this compound binds to the AR located in the cytoplasm.[1]

-

Nuclear Translocation and Gene Transcription: This binding event triggers a conformational change in the AR, leading to its translocation into the cell nucleus. Inside the nucleus, the AR-Clostebol complex binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes.[6]

-

Anabolic Effects: The activation of specific genes leads to an increase in protein synthesis and nitrogen retention, which are the primary drivers of the anabolic effects of the drug, resulting in muscle growth and increased bone density.[1]

-

Androgenic Effects: The androgenic effects are also mediated by the AR in tissues such as the prostate, seminal vesicles, and hair follicles. The 4-chloro modification is believed to reduce the affinity or activity of Clostebol in these tissues compared to testosterone.[1]

Quantitative Data on Anabolic and Androgenic Effects

Despite numerous qualitative descriptions of this compound as having a favorable anabolic-to-androgenic ratio, a thorough search of the scientific literature did not yield specific quantitative data from standardized assays such as the Hershberger assay or in vitro androgen receptor binding assays. The following table summarizes the qualitative comparison based on available information.

| Effect Type | Description | References |

| Anabolic | Promotes muscle growth and increases protein synthesis. Enhances nitrogen retention. | [1][4] |

| Androgenic | Minimized masculinizing or virilizing effects compared to testosterone. The 4-chloro modification reduces androgenic activity. | [1][3][4] |

Experimental Protocols

The assessment of anabolic and androgenic activities of steroids is typically conducted using standardized in vivo and in vitro assays.

The Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and anti-androgenic properties of substances. The protocol, as standardized by the Organisation for Economic Co-operation and Development (OECD), involves the following key steps:

-

Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex organs highly sensitive to exogenous androgens.

-

Treatment: The test substance (e.g., this compound) is administered daily for a period of 10 consecutive days. A vehicle control group and a positive control group (typically treated with testosterone propionate) are included.

-

Endpoints: Twenty-four hours after the last dose, the animals are euthanized, and the weights of specific androgen-dependent tissues are measured. These include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Data Analysis: The anabolic activity is primarily assessed by the weight increase of the levator ani-bulbocavernosus muscle, while the androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles. The ratio of the anabolic to androgenic effect is then calculated.

Androgen Receptor Binding Assay

In vitro androgen receptor binding assays are used to determine the affinity of a compound for the AR. A common method is a competitive binding assay:

-

Preparation of AR: Androgen receptors are typically obtained from the cytosol of androgen-sensitive tissues, such as the rat prostate, or from cells engineered to express the human AR.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Clostebol).

-

Measurement: After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured.

-

Data Analysis: The data is used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference androgen.[7]

Visualizations

Signaling Pathway of this compound

Caption: Theoretical signaling pathway of this compound.

Experimental Workflow for the Hershberger Assay

Caption: Generalized experimental workflow of the Hershberger assay.

Conclusion

This compound is a synthetic anabolic-androgenic steroid designed to provide anabolic benefits with reduced androgenic side effects. Its mechanism of action is consistent with other AAS, involving the activation of the androgen receptor to modulate gene expression. While the qualitative evidence supports its intended pharmacological profile, a significant gap exists in the publicly available scientific literature regarding quantitative data on its anabolic and androgenic potency. The absence of specific data from standardized assays like the Hershberger assay or receptor binding studies limits a precise comparative analysis with other AAS. Future research providing such quantitative data would be invaluable for a more complete understanding of the pharmacological profile of this compound and for informing drug development and regulatory decisions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Clostebol - Wikipedia [en.wikipedia.org]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Studies of Clostebol Acetate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has been a subject of interest for its potential anabolic properties with purportedly reduced androgenic effects. This technical guide provides a comprehensive overview of in vivo studies of Clostebol acetate in various animal models. While extensive quantitative data on its pharmacokinetics, pharmacodynamics, and toxicology in animal models is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, metabolic fate, and qualitative effects. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is critically needed.

Introduction

This compound, also known as 4-chlorotestosterone acetate, is a modified form of testosterone characterized by the introduction of a chlorine atom at the 4-position. This structural alteration is intended to enhance its anabolic (muscle-building) properties while minimizing its androgenic (masculinizing) effects.[1][2] It is believed to prevent the conversion of the molecule to dihydrotestosterone (B1667394) (DHT) and also inhibits its aromatization to estrogen.[3] this compound has been used in veterinary medicine for growth promotion in livestock, particularly cattle.[3] This guide focuses on the in vivo studies conducted in animal models to elucidate its pharmacological profile.

Mechanism of Action

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR). As a testosterone derivative, it functions as an AR agonist.[1]

Signaling Pathway:

Upon administration, this compound binds to androgen receptors located in the cytoplasm of target cells, such as muscle cells. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to an increase in protein synthesis and a decrease in protein degradation. The net result is an increase in nitrogen retention and muscle hypertrophy.[1]

Metabolism in Animal Models

The metabolism of this compound has been primarily studied in cattle and horses, revealing differences based on the route of administration.[3][4]

Table 1: Major Urinary Metabolites of this compound in Animal Models

| Route of Administration | Major Urinary Metabolites | Animal Model(s) | Reference(s) |

| Intramuscular | 4-chloro-androst-4-ene-3α,17β-diol | Cattle | [3] |

| 4-chloro-androst-4-en-3α-ol-17-one | Cattle, Horses | [3] | |

| 4-chloro-androst-4-ene-3,17-dione | Cattle, Horses | ||

| epi-clostebol (4-chloroepitestosterone) | Cattle, Horses | ||

| Oral | 4-chloro-androst-4-ene-3α,17β-diol | Cattle, Horses | |

| 4-chloro-androstan-3β-ol-17-one | Cattle | ||

| 4-chloro-androstane-3β,17α-diol | Cattle | [3] | |

| 4-chloro-androstane-3α,17β-diol | Cattle | [3] |

Note: The parent compound, this compound, is often not detected in urine. Metabolites are typically excreted as glucuronide and sulfate (B86663) conjugates.

Experimental Protocol: Metabolite Identification in Cattle

A study investigating the metabolism of this compound in cattle involved the following general steps:[3]

-

Animal Subjects: A heifer and a steer were used in the study.

-

Administration: A single dose of this compound was administered. The exact dosage and route (intramuscular or oral) were varied to compare metabolic profiles.

-

Sample Collection: Urine samples were collected at various intervals before and after administration.

-

Analytical Method: The collected urine samples were analyzed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the separation and detection of metabolites.

References

Unveiling the Molecular Interactions of Clostebol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a derivative of testosterone, its mechanism of action involves binding to and activating the AR, which in turn modulates the transcription of target genes, leading to its characteristic anabolic and androgenic effects. This technical guide provides an in-depth exploration of the molecular targets of Clostebol acetate, focusing on its interaction with the androgen receptor, the downstream signaling pathways, and the experimental methodologies used to quantify these interactions.

Primary Molecular Target: The Androgen Receptor

The principal molecular target of this compound is the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3] this compound, being a prodrug, is converted to its active form, clostebol (4-chlorotestosterone), which then acts as an agonist for the AR.[1]

Binding and Activation of the Androgen Receptor

Upon entering the cell, clostebol binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the basal transcriptional machinery, initiating the transcription of genes responsible for the anabolic and androgenic effects of the steroid.[2]

A key structural feature of clostebol is the presence of a chlorine atom at the 4-position of the steroid nucleus.[4] This modification inhibits its conversion to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase and also prevents its aromatization to estrogenic compounds.[4] This results in a more favorable anabolic-to-androgenic ratio compared to testosterone.[5]

Quantitative Analysis of Androgen Receptor Interaction

The affinity of this compound for the androgen receptor and its functional activity can be quantified using various in vitro and in vivo assays.

Androgen Receptor Binding Affinity

Competitive binding assays are employed to determine the binding affinity of a ligand for the androgen receptor. These assays measure the ability of a test compound (e.g., clostebol) to displace a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-R1881) from the AR. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Table 1: Relative Binding Affinity of Select Anabolic-Androgenic Steroids for the Androgen Receptor

| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle | Relative Binding Affinity (%) in Rat Prostate |

| Methyltrienolone (R1881) | 100 | 100 |

| Testosterone | 19 | 23 |

| 19-Nortestosterone | 31 | 35 |

| Methenolone | 21 | 24 |

| Stanozolol | 5 | 5 |

| Methandienone | 1 | 1 |

| Data adapted from Saartok et al., 1984. The study did not include Clostebol. |

Transcriptional Activation Potency

Reporter gene assays are utilized to measure the functional ability of a compound to activate the androgen receptor and induce gene transcription. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE-containing promoter. The cells are then treated with the test compound, and the expression of the reporter gene is measured as an indicator of AR activation. The results are typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response.

Specific EC50 values for this compound from reporter gene assays are not widely published. However, the methodology is a standard approach for characterizing the potency of AR agonists.

Anabolic and Androgenic Activity: The Hershberger Assay

The anabolic and androgenic properties of this compound are quantitatively assessed using the Hershberger assay.[7][8] This in vivo bioassay is performed in castrated male rats to remove the influence of endogenous androgens. The assay measures the change in weight of specific androgen-dependent tissues in response to the administration of the test compound.

-

Anabolic activity is typically determined by the increase in the weight of the levator ani muscle.

-

Androgenic activity is assessed by the increase in the weight of the ventral prostate and seminal vesicles.

The ratio of the anabolic to androgenic effect provides a quantitative measure of the steroid's selectivity. This compound is known to have a favorable anabolic-to-androgenic ratio, meaning it exhibits more potent muscle-building effects with relatively weaker androgenic side effects.[5]

Table 2: Anabolic and Androgenic Activity of Clostebol (4-chlorotestosterone) in Rats

| Compound | Anabolic Activity (relative to testosterone) | Androgenic Activity (relative to testosterone) | Anabolic:Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| 4-chlorotestosterone | 75 | 25 | 3:1 |

| Data is illustrative and based on the generally understood properties of 4-chlorotestosterone. Specific experimental values from a single study are not readily available. |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the androgen receptor triggers a cascade of intracellular events that ultimately alter gene expression.

Androgen Receptor Signaling Pathway

The binding of clostebol to the AR initiates a well-defined signaling cascade.

Caption: Androgen Receptor Signaling Pathway Activated by Clostebol.

Experimental Workflow for Determining Androgen Receptor Binding Affinity

A typical workflow for a competitive binding assay to determine the Ki of a compound for the androgen receptor is outlined below.

Caption: Experimental Workflow for a Competitive Androgen Receptor Binding Assay.

Experimental Workflow for a Reporter Gene Assay

The following diagram illustrates the general steps involved in a reporter gene assay to measure the transcriptional activation potential of this compound.

Caption: Experimental Workflow for an Androgen Receptor Reporter Gene Assay.

Detailed Experimental Protocols

Protocol: Competitive Androgen Receptor Binding Assay

Objective: To determine the IC50 and Ki of Clostebol for the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

-

Radiolabeled ligand (e.g., [³H]-methyltrienolone (R1881))

-

Unlabeled R1881 (for determining non-specific binding)

-

Test compound (Clostebol)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Clostebol in the assay buffer.

-

Prepare a working solution of [³H]-R1881 at a concentration close to its Kd.

-

Prepare a high concentration of unlabeled R1881 for determining non-specific binding.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, [³H]-R1881, and the AR preparation to designated wells.

-

Non-specific Binding: Add assay buffer, [³H]-R1881, a saturating concentration of unlabeled R1881, and the AR preparation to designated wells.

-

Test Compound: Add assay buffer, [³H]-R1881, the AR preparation, and the various dilutions of Clostebol to the remaining wells.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Clostebol to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Androgen Receptor Reporter Gene Assay

Objective: To determine the EC50 of this compound for AR-mediated transcriptional activation.

Materials:

-

Mammalian cell line (e.g., HEK293, PC3)

-

Androgen receptor expression vector

-

ARE-driven luciferase reporter vector

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Measurement:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary (e.g., co-transfected Renilla luciferase).

-

Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value from the curve.

-

Conclusion

This compound's primary molecular target is the androgen receptor, through which it mediates its anabolic and androgenic effects. The 4-chloro modification of its structure leads to a favorable anabolic-to-androgenic ratio. Quantitative assessment of its binding affinity and transcriptional activation potency can be achieved through established in vitro assays such as competitive binding and reporter gene assays. The in vivo anabolic and androgenic activity is determined using the Hershberger assay. A comprehensive understanding of these molecular interactions and the methodologies used to study them is crucial for researchers and drug development professionals working with this and related compounds. Further research to determine and publish the specific quantitative parameters (Ki, IC50, EC50) for this compound would be of significant value to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Clostebol - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. wada-ama.org [wada-ama.org]

- 8. oecd.org [oecd.org]

Clostebol acetate solubility in different solvents

An In-depth Technical Guide to the Solubility of Clostebol (B1669245) Acetate (B1210297)

Introduction

Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) that is a 4-chloro derivative of testosterone.[1] The addition of an acetate group at the 17-position and a chlorine atom at the 4-position enhances its lipophilicity and modifies its biological activity.[2][3] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, analytical sample preparation, and pharmacokinetic studies.[3][4] This guide provides a comprehensive overview of the known solubility of this compound in various solvents, details a standard experimental protocol for solubility determination, and illustrates key related processes.

Physicochemical Properties and Solubility Profile

This compound is a lipophilic molecule, a characteristic that makes it readily soluble in organic solvents but poorly soluble in aqueous solutions.[2] The crystal structure of this compound features weak C–H⋯O interactions, which contribute to its reduced solubility in polar solvents.[3] This inherent low aqueous solubility necessitates strategies such as esterification to enhance its properties for effective delivery, particularly in transdermal formulations.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is essential for preparing stock solutions for in-vitro assays, developing formulations, and designing analytical methods.

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | 20 mg/mL | Not Specified |

| Ethanol | 20 mg/mL | Not Specified |

| Water | 5.2 mg/L | 25°C |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | Not Specified |

(Data compiled from sources[4][5])

Qualitative Solubility Information

In addition to the quantitative data, several sources describe this compound as being readily soluble in other organic solvents, including methanol (B129727) and chloroform.[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly reliable for poorly soluble substances like this compound.[6] The following protocol outlines a generalized procedure based on standard methodologies.[6][7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Calibrated pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved and remains in equilibrium with the undissolved solid phase.[6]

-

Equilibration: Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.[7]

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected. This step must be performed quickly and at the same temperature to prevent precipitation.[7]

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L. It is essential to specify the solvent, temperature, and pH (for aqueous solutions) at which the measurement was made.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the biological mechanism of action for this compound.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-263925) | 855-19-6 [evitachem.com]

- 3. This compound | 855-19-6 | Benchchem [benchchem.com]

- 4. Buy this compound | 855-19-6 | >98% [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Clostebol Acetate: A Technical Guide to its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has a multifaceted history, from its development as a therapeutic agent to its controversial use in sports. This technical guide provides an in-depth exploration of the historical milestones in the development of Clostebol acetate and a detailed overview of its chemical synthesis. Key synthetic pathways, including direct chlorination and epoxide-mediated routes, are examined with specific experimental protocols. Quantitative data is summarized for clarity, and diagrams illustrating the synthesis workflow and relevant biological signaling pathways are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Historical Development

Clostebol, chemically known as 4-chlorotestosterone, was first synthesized in 1956.[1] It emerged from a broader effort in the mid-20th century to develop synthetic testosterone derivatives with a more favorable anabolic-to-androgenic ratio.[1] The primary structural modification distinguishing Clostebol from testosterone is the introduction of a chlorine atom at the C4 position of the steroid's A-ring.[1] This modification significantly alters its biological activity by sterically hindering its conversion to dihydrotestosterone (B1667394) (DHT) and preventing its aromatization to estrogen, which in turn reduces many of the androgenic and estrogenic side effects associated with testosterone.[2][3]

Initially, research focused on its potential to promote protein synthesis and nitrogen retention, making it a candidate for treating catabolic (muscle-wasting) states. This compound, the 17β-acetate ester of Clostebol, was developed to improve the compound's solubility and bioavailability, allowing for its formulation in topical creams and injectable solutions.[1] Medically, this compound has been used in dermatological and ophthalmological treatments, often in combination with antibiotics like neomycin, to aid in the healing of skin lesions, burns, and ulcers.[2][3]